![molecular formula C7H9NO2 B481750 [6-(Hydroxymethyl)pyridin-3-yl]methanol CAS No. 21514-99-8](/img/structure/B481750.png)
[6-(Hydroxymethyl)pyridin-3-yl]methanol
货号 B481750
CAS 编号:
21514-99-8
分子量: 139.15g/mol
InChI 键: RSJLUZSZKJXUFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
未来方向
属性
IUPAC Name |
[6-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLUZSZKJXUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Hydroxymethyl)pyridin-3-yl]methanol | |
Synthesis routes and methods I
Procedure details


2,5-Di(acetoxymethyl)pyridine (0.05 mole) is reduced with lithium aluminum hydride (0.025 mole) in tetrahydrofuran (50 ml.) at 0° C. with stirring. After one hour, water is added to decompose excess hydride, and the mixture is concentrated to dryness. The residue is extracted with hot isopropanol (2×60 ml.) and the extract is concentrated to dryness to give 2,5-di(hydroxymethyl)pyridine.
Name
2,5-Di(acetoxymethyl)pyridine
Quantity
0.05 mol
Type
reactant
Reaction Step One





Synthesis routes and methods II
Procedure details


To a solution of 33.5 g (0.15 mol) of diethyl pyridine-2,5-dicarboxylate in 300 mL of absolute EtOH was added 11.4 g (0.3 mol) of NaBH4 in several portions over a 30-min period. Then a solution of 33.3 g (0.3 mol) of anhydrous CaCl2 in 200 ml of EtOH was added dropwise over a 1-h period. The mixture was stirred at room temperature for 16 h, and then it was neutralized with 12 to 13 mL of concentrated H2SO4. The CaSO4, which precipitated, was removed by centrifugation (two EtOH washings). The combined supernatant was concentrated, dissolved in about 10 mL of H2O, and applied to a 4.5×18-cm column of Dowex 50W-X8 cation exchange resin (H+ form). The column was eluted with H2O until the eluate was no longer acidic, and then it was eluted with dilute NH4OH, which removed the 2,5-pyridinedimethanol from the column. Evaporation afforded 10.6 g (51% yield) of 2,5-pyridinedimethanol as a light brown hygroscopic solid: 1H NMR (Me2SO-d6) δ4.55 and 4.59 (2 s, 4, CH2OH), 5.23 (broad s, 2, CH2OH), 7.42 (d, J=8 Hz, 1, 3'--H), 7.72 (dd, J=2 Hz, J=8 Hz, 1, 4--H), 8.42 (d, J=2 Hz, 1, 6'--H).




[Compound]
Name
1-h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
51%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-7-phenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B481681.png)
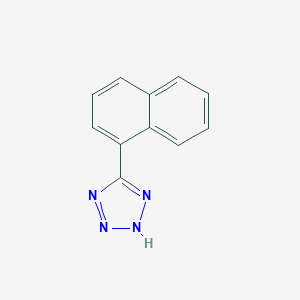

![1-[2-(2-allylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B481835.png)
![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B481943.png)
![2-[(4-Bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B481948.png)
![1,7-dibenzyl-3-methyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B481951.png)
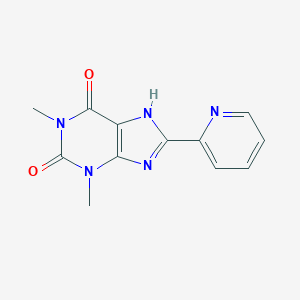
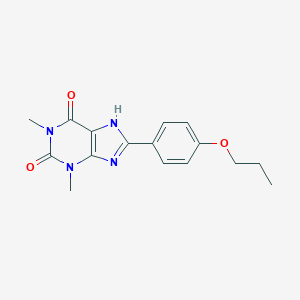
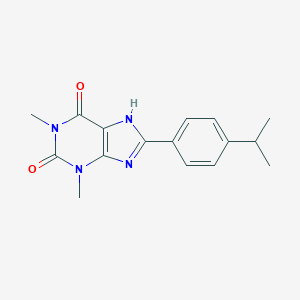

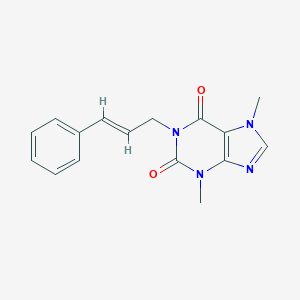

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B481992.png)